3-Chloro-2-nitrobenzenethiol
Description
Structure
3D Structure
Properties
CAS No. |
351216-87-0 |
|---|---|
Molecular Formula |
C6H4ClNO2S |
Molecular Weight |
189.62 g/mol |
IUPAC Name |
3-chloro-2-nitrobenzenethiol |
InChI |
InChI=1S/C6H4ClNO2S/c7-4-2-1-3-5(11)6(4)8(9)10/h1-3,11H |
InChI Key |
LDLFDPSNJMBFGU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])S |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])S |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 3 Chloro 2 Nitrobenzenethiol
Reactions Involving the Thiol Group (-SH)
The thiol group is the site of numerous reactions, including oxidation, addition to unsaturated bonds, and nucleophilic attack to form new sulfur-carbon bonds.
Oxidation Reactions of Thiols: Disulfide Formation and Sulfonyl Derivatives
Oxidation of the thiol group in 3-Chloro-2-nitrobenzenethiol can lead to several products, most notably disulfides and various sulfonyl derivatives. The interconversion between the reduced thiol form and the oxidized disulfide form is a fundamental redox reaction in sulfur chemistry. libretexts.org In the oxidized state, each sulfur atom loses a bond to hydrogen and forms a new bond to another sulfur atom. libretexts.org
The formation of disulfide bonds is a common transformation for thiols and can be achieved using a range of oxidants. thieme-connect.de For instance, related compounds like 2-nitrochlorobenzene are known to react with polysulfides to yield the corresponding di-orthonitrophenyl disulfide. chem-station.com The general mechanism for disulfide formation can proceed through either a one-electron or a two-electron oxidation pathway. One-electron oxidation generates thiyl radicals which can then recombine to form the disulfide. nih.gov Two-electron oxidation often proceeds via a sulfenic acid intermediate which reacts with another thiol molecule. nih.gov
Table 1: Products of Thiol Group Oxidation
| Reactant | Reaction Type | Product |
|---|---|---|
| This compound | Dimerization / Coupling | Bis(3-chloro-2-nitrophenyl) disulfide |
This table is generated based on expected reaction pathways for substituted thiophenols.
The formation of disulfides from thiophenol derivatives can be initiated by light, offering a potentially cleaner and more controlled alternative to chemical oxidants. nih.govacs.org Studies on para-substituted thiophenols, including those with nitro and chloro groups, have shown that photooxidative coupling is a general reaction. nih.govacs.orgresearchgate.net
The proposed mechanism for this photoreaction suggests that it occurs through the collision of an electronically excited thiolate anion (ArS⁻) with a neutral thiol molecule (ArSH). nih.govacs.org The process is highly dependent on pH, with optimal yields occurring under conditions where both the neutral thiol and the anionic thiolate forms coexist. nih.govacs.org Excitation at a wavelength where the thiolate form absorbs strongly leads to the highest product yield, indicating the excited thiolate is the key reactive species. nih.govacs.org This photooxidation is effective for thiophenols with both electron-withdrawing and electron-donating substituents, highlighting its versatility. nih.gov
Further oxidation of the thiol group can yield sulfonyl derivatives, such as sulfonyl chlorides and, by extension, sulfonyl bromides. The synthesis of the corresponding sulfonyl chloride, 3-chloro-2-nitrobenzenesulfonyl chloride, would typically involve chlorination of the disulfide or direct oxidative chlorination of the thiol. For example, chlorination of 2,2'-dinitrodiphenyl disulfide is a known route to 2-nitrophenylsulfenyl chloride, an intermediate towards the sulfonyl chloride. chemicalbook.com
The direct conversion of thiols to sulfonyl halides can also be achieved with reagents like bromine. However, these reactions can be complex, as the use of bromine or chlorine in aqueous solutions may lead to a variety of side products, including sulfur trihalides, sulfinic acids, and sulfinyl halides, necessitating careful control of reaction conditions. thieme-connect.de A general method for oxidative bromination involves the use of an oxidizing agent like hydrogen peroxide in the presence of a bromide source, such as potassium bromide (KBr), in an aqueous medium. researchgate.net This approach has been shown to be effective for producing monobrominated aromatic compounds with high selectivity. researchgate.net
Hydrothiolation Reactions (Thiol-Ene/Yne Chemistry)
Hydrothiolation, the addition of a thiol across a carbon-carbon double (thiol-ene) or triple (thiol-yne) bond, is a powerful "click chemistry" reaction for forming thioethers or vinyl sulfides. thieme-connect.dewikipedia.orgwikipedia.org These reactions can be initiated by radicals (e.g., using UV light or a radical initiator like AIBN) or catalyzed by metals. wikipedia.orgwikipedia.orgvander-lingen.nl
The radical-mediated pathway is common for aromatic thiols. csic.es The reaction proceeds via an anti-Markovnikov addition, where a thiyl radical (ArS•) adds to the alkene or alkyne. wikipedia.orgvander-lingen.nl This regioselectivity is governed by the formation of the more stable carbon-centered radical intermediate. csic.es Aromatic thiols are particularly effective in these reactions as they act as good radical chain transfer agents, which can help to reduce unwanted side reactions like the oligomerization of the unsaturated substrate. csic.es Photocatalyst-free hydrothiolation of certain alkenes under blue light has been developed, with reactivity primarily limited to aromatic thiols like this compound. rsc.org
In thiol-yne reactions, two equivalents of the thiol can add across the triple bond, first forming a vinyl sulfide (B99878) and then a 1,2-bis-sulfide product. thieme-connect.de
Table 2: Regioselectivity in Hydrothiolation Reactions
| Initiation Method | Unsaturated Substrate | Product Type | Regioselectivity |
|---|---|---|---|
| Radical (UV, AIBN) | Alkene | Thioether | Anti-Markovnikov |
| Radical (UV, AIBN) | Alkyne | Vinyl Sulfide | Anti-Markovnikov |
This table outlines the general principles of hydrothiolation reactions applicable to aromatic thiols.
Thioether and Sulfide Bond Formation (e.g., reaction with benzenethiol)
The thiol group of this compound is nucleophilic and can react with suitable electrophiles, such as alkyl or aryl halides, to form thioethers (sulfides). The deprotonated thiol, the thiolate anion, is the active nucleophile in these reactions.
One common method for thioether synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this process, a thiolate attacks an electron-deficient aromatic ring, displacing a leaving group. researchgate.net While this compound could act as the nucleophile, its nucleophilicity is reduced by the electron-withdrawing nitro group on its own ring. thieme-connect.com For example, in reactions with other molecules, 4-nitrobenzenethiol was found to be a less effective nucleophile, giving lower yields of the corresponding thioether. thieme-connect.com
A convenient one-pot method for synthesizing unsymmetrical thioethers involves reacting a benzyl (B1604629) halide with thiourea (B124793) to generate an isothiuronium (B1672626) salt. arkat-usa.org This salt undergoes basic hydrolysis to form a thiolate in situ, which then reacts with a second, different halide to produce the thioether, avoiding the need to handle the odorous thiol directly. arkat-usa.org this compound could, in principle, be generated in situ from its corresponding halide via this method and then reacted with another electrophile.
Reactions Involving the Nitro Group (-NO2)
The nitro group significantly influences the reactivity of the aromatic ring and can itself undergo chemical transformations, most notably reduction.
The selective hydrogenation of the nitro group to an amino group is a well-established reaction. msu.edu For chloro-nitroaromatic compounds, this reduction can be achieved using reagents like iron in the presence of hydrochloric acid (the Béchamp reduction) or through catalytic hydrogenation. A study utilizing chloro-nitrobenzenethiol (CNBT) on a palladium/gold bimetallic catalyst demonstrated that molecular hydrogen dissociates on the palladium surface, and the resulting hydrogen atoms lead to the hydrogenation of the nitro group. au.dk
Furthermore, the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). qorganica.es Specifically, it activates the ortho and para positions relative to itself. msu.edugoogleapis.com In this compound, the chlorine atom is ortho to the nitro group. This positioning makes the C-Cl bond susceptible to attack by strong nucleophiles. libretexts.orgegyankosh.ac.in This reactivity means that under nucleophilic conditions, a reaction at the C-Cl bond can compete with reactions at the thiol group.
Reduction Pathways to Amino Derivatives (e.g., to 2-amino-3-chlorobenzenethiol)
The reduction of the nitro group in this compound to an amino group is a key transformation, yielding the valuable synthetic intermediate, 2-amino-3-chlorobenzenethiol. This derivative serves as a precursor for the synthesis of various heterocyclic compounds, including phenothiazines. researchgate.net
Common reduction methods for nitroarenes can be employed, although the presence of the sulfur atom requires careful selection of reagents to avoid side reactions. A standard method for similar transformations involves the use of iron powder in an acidic medium, such as acetic acid. mdpi.com This method is often preferred for its selectivity and milder conditions compared to catalytic hydrogenation, which might be complicated by catalyst poisoning by the thiol group.
Another potential route is the selective photoreduction of the nitro group. For instance, similar compounds like 4-chloro-2-nitrobenzenethiol have been selectively reduced to their corresponding amino derivatives by irradiation with visible light in the presence of silver nanoparticles. psu.edu This facile process occurs under ambient conditions, suggesting a possible alternative pathway for the reduction of this compound. psu.edu
The resulting 2-amino-3-chlorobenzenethiol is a versatile building block. It can be used in condensation reactions with various electrophiles to construct complex molecular architectures. sigmaaldrich.comsigmaaldrich.com
Role of the Nitro Group as an Electron-Withdrawing Substituent in Aromatic Reactivity
The nitro group (-NO₂) plays a pivotal role in defining the chemical reactivity of the this compound molecule. It is a potent electron-withdrawing group, influencing the electron density of the aromatic ring through both inductive and resonance effects. libretexts.org
Inductive and Resonance Effects:
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong withdrawal of electron density from the benzene (B151609) ring through the sigma bond. libretexts.org
Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. libretexts.orgminia.edu.eg This delocalization creates partial positive charges at the ortho and para positions relative to the nitro group. quora.com
Impact on Reactivity:
Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov In this compound, the nitro group is positioned ortho to the chlorine atom, which is an ideal arrangement for activating the chlorine as a leaving group in SNAr reactions. msu.edulibretexts.org
Reactions Involving the Chlorine Atom (-Cl)
The chlorine atom on the aromatic ring of this compound is not inert. Its reactivity is substantially enhanced by the presence of the ortho-nitro group.
Nucleophilic Displacement Reactions on the Aromatic Ring
The chlorine atom of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the strong electron-withdrawing nitro group at the ortho position, which stabilizes the intermediate carbanion. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. nih.gov
For a compound like 3-chloro-2-nitrotoluene, which is structurally similar, the chlorine atom is known to be easily replaced by nucleophiles such as sodium alkoxides, sodium phenates, ammonia, and amines. google.com This suggests a similar reactivity profile for this compound, making it a useful substrate for introducing a variety of functional groups at the C3 position.
The general mechanism is as follows:
Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. libretexts.orgnih.gov
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. mdpi.com
| Nucleophile (Nu⁻) | Potential Product | Reaction Type |
| RO⁻ (Alkoxide) | 3-Alkoxy-2-nitrobenzenethiol | SNAr |
| R₂NH (Amine) | 3-(Dialkylamino)-2-nitrobenzenethiol | SNAr |
| RS⁻ (Thiolate) | 3-(Alkylthio)-2-nitrobenzenethiol | SNAr |
| CN⁻ (Cyanide) | 3-Cyano-2-nitrobenzenethiol | SNAr |
Participation of Halogen in Aryl Coupling Reactions
The chlorine atom can also participate in various metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.
Ullmann Coupling: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.org Given that the traditional version of this reaction often requires activated aryl halides, the electron-deficient nature of this compound makes it a potential substrate for such transformations, likely leading to the formation of a symmetrical dinitrobiphenyl disulfide derivative under appropriate conditions. wikipedia.org
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, typically catalyzed by palladium, are powerful tools in synthesis. nih.govuwindsor.ca While aryl chlorides are generally less reactive than aryl bromides or iodides, their participation is feasible, especially when the aromatic ring is activated by electron-withdrawing groups. uwindsor.ca The nitro group in this compound activates the C-Cl bond towards oxidative addition to the palladium center, which is often the rate-limiting step of the catalytic cycle. nih.gov This allows for the coupling with a range of partners like boronic acids (Suzuki), organozinc reagents (Negishi), or alkenes (Heck).
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Type |
| Suzuki | R-B(OH)₂ | Pd(0) / Ligand / Base | 3-Aryl-2-nitrobenzenethiol |
| Negishi | R-ZnX | Pd(0) / Ligand | 3-Aryl/Alkyl-2-nitrobenzenethiol |
| Heck | Alkene | Pd(0) / Base | 3-Alkenyl-2-nitrobenzenethiol |
| Ullmann | Self-coupling | Copper | Symmetrical biaryl |
Combined and Synergistic Reactivity of Functional Groups
The true synthetic utility of this compound is often realized through multi-step sequences where the functional groups react in concert or in a specific order.
Intramolecular Cyclization and Rearrangement Processes (e.g., Smiles Rearrangement)
A prominent example of synergistic reactivity involves the formation of phenothiazines, a class of compounds with important pharmacological properties. tandfonline.com This synthesis often utilizes the product of the nitro reduction of this compound, which is 2-amino-3-chlorobenzenethiol.
The key step in this process is often a Smiles rearrangement . The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aromatic ring is transferred from one heteroatom to another. rsc.org
In the context of phenothiazine (B1677639) synthesis, 2-amino-3-chlorobenzenethiol can be condensed with an activated halonitrobenzene. The resulting diaryl sulfide intermediate, after N-formylation, can undergo a base-catalyzed Smiles rearrangement to form the tricyclic phenothiazine core. researchgate.nettandfonline.com The reaction sequence showcases the utility of the thiol and the amino group (derived from the original nitro group) in a powerful cyclization strategy. clockss.org
Other intramolecular cyclization processes can also be envisaged. For example, after modification of the thiol and nitro groups, the chlorine atom could participate in a palladium-catalyzed intramolecular cyclization, a strategy used to build fused heterocyclic systems. researchgate.net The precise reaction pathway would depend on the specific reagents and conditions employed, highlighting the versatile nature of this starting material. google.comrsc.org
Detailed Mechanistic Investigations of Key Transformations
The chemical behavior of this compound is governed by the interplay of its three functional groups: the thiol (-SH), the chloro (-Cl), and the nitro (-NO2) groups, all attached to a benzene ring. Understanding the mechanisms of its reactions is crucial for predicting its reactivity and designing synthetic pathways. Detailed mechanistic investigations have shed light on the various transformations this compound can undergo, including free radical, ionic, and concerted pathways.
Elucidation of Free Radical Pathways
Free radical reactions involving nitroaromatic compounds are a subject of significant interest. While specific studies on the free radical pathways of this compound are not extensively detailed in the available literature, inferences can be drawn from related molecules. For instance, the photolysis of nitrobenzenes in solvents like tetrahydrofuran (B95107) can lead to the formation of radical species. This process typically involves the photo-excited nitrobenzene (B124822) abstracting a hydrogen atom from the solvent, leading to the formation of a solvent radical and a nitrobenzene radical. rsc.org
In a broader context, free radical mechanisms are often initiated by radical initiators like benzoyl peroxide. For example, the bromination of 3-chloro-2-nitrotoluene, a structurally similar compound, proceeds via a free-radical mechanism where bromine radicals abstract a benzylic hydrogen to form a benzylic radical. Although this compound lacks a benzylic methyl group, the principle of radical formation and subsequent reaction is a key aspect of organic chemistry.
Electrochemical studies on compounds like 1-chloro-2,4-dinitrobenzene (B32670) have shown that the initial electron transfer forms a radical anion, which can then undergo further reactions such as bond cleavage. researchgate.net This highlights a potential pathway for this compound to participate in free radical reactions under electrochemical conditions.
Analysis of Ionic and Concerted Reaction Mechanisms
Ionic and concerted mechanisms are central to understanding the reactivity of many aromatic compounds, including those related to this compound. Nucleophilic aromatic substitution (SNAr) is a prominent reaction type for nitro-substituted haloarenes.
Ionic Mechanisms:
The classical SNAr mechanism is a two-step process involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. strath.ac.uk The presence of electron-withdrawing groups, such as the nitro group in this compound, is crucial for stabilizing this intermediate and facilitating the reaction. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with nucleophiles proceeds through such a stepwise mechanism. acs.org The nitro group significantly lowers the energy barrier for the formation of the intermediate. acs.org
In the context of this compound, a nucleophile would attack the carbon atom bearing the chlorine, leading to a Meisenheimer-like intermediate. The negative charge would be delocalized over the aromatic ring and the nitro group. Subsequent departure of the chloride ion would yield the substituted product. The thiol group, being nucleophilic itself, can also influence the reactivity, potentially participating in intramolecular reactions.
Concerted Mechanisms:
Recent research has provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, passing through a single transition state rather than a stable intermediate. strath.ac.uknih.gov Computational studies have shown that for some nitro-substituted aryl halides, particularly with certain nucleophiles and substituents, a concerted pathway is energetically favorable. strath.ac.uk For example, the gas-phase reaction of fluoride (B91410) ions with nitrobenzene is predicted to follow a concerted pathway. strath.ac.uk The balance between a stepwise and a concerted mechanism can be influenced by factors such as the nature of the leaving group, the nucleophile, and the solvent. strath.ac.uknih.gov
For this compound, the possibility of a concerted SNAr reaction cannot be ruled out, especially with highly reactive nucleophiles or under specific reaction conditions. Kinetic isotope effect (KIE) studies and computational analyses are powerful tools to distinguish between stepwise and concerted pathways. nih.gov
The table below summarizes key aspects of ionic and concerted SNAr mechanisms relevant to halo-nitroaromatic compounds.
| Mechanism Type | Key Feature | Intermediate/Transition State | Role of Nitro Group | Example Systems |
| Ionic (Stepwise) | Formation of a stable intermediate | Meisenheimer Complex (a resonance-stabilized carbanion) | Stabilizes the negative charge of the intermediate through resonance | 1-chloro-2,4-dinitrobenzene with various nucleophiles acs.org |
| Concerted | Single transition state | A transition state where the nucleophile attacks and the leaving group departs simultaneously | Lowers the energy of the transition state | Gas-phase reaction of fluoride with nitrobenzene strath.ac.uk |
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are paramount for confirming reaction mechanisms. In the context of reactions involving this compound and related compounds, several types of intermediates are of interest.
Meisenheimer Complexes: As discussed, Meisenheimer complexes are the hallmark intermediates of stepwise SNAr reactions. Their formation and characterization provide direct evidence for this mechanism. These complexes can sometimes be isolated or detected spectroscopically (e.g., by NMR or UV-Vis spectroscopy) due to their distinct electronic structure and color. The study of σ-complexes (Meisenheimer complexes) formed from nitroaromatic compounds with nucleophiles like hydride and cyanide has been reported. researchgate.net
Radical Anions: In reactions proceeding through a free-radical pathway, the initial formation of a radical anion is a key step. Electrochemical techniques like cyclic voltammetry are instrumental in detecting and studying the behavior of these transient species. For instance, the radical anion of 1-chloro-2,4-dinitrobenzene has been studied, revealing its subsequent dimerization or cleavage depending on the halogen. researchgate.net
The following table outlines potential intermediates in the reactions of this compound and the techniques used for their study.
| Intermediate | Reaction Type | Method of Detection/Characterization |
| Meisenheimer Complex | Ionic SNAr | NMR Spectroscopy, UV-Vis Spectroscopy, Isolation |
| Radical Anion | Free Radical (e.g., electrochemical) | Cyclic Voltammetry (CV) |
| Hydroxylamine Derivative | Reduction of Nitro Group | Chromatographic and Spectroscopic analysis of reaction products |
Derivatives and Analogues of 3 Chloro 2 Nitrobenzenethiol in Advanced Organic Synthesis
Synthesis of Sulfur-Containing Heterocyclic Systems (e.g., Phenothiazines and Thianthrenes)
The strategic placement of reactive functional groups in derivatives of 3-chloro-2-nitrobenzenethiol allows for intramolecular cyclization reactions to form key sulfur-containing heterocycles. Phenothiazines and thianthrenes, in particular, are accessible through synthetic routes starting from closely related precursors.
Phenothiazines: The synthesis of substituted phenothiazines can be achieved through the Smiles rearrangement. researchgate.net This intramolecular nucleophilic aromatic substitution reaction typically involves the condensation of an aminobenzenethiol with a suitably activated halonitrobenzene. For instance, analogues like 2-amino-3-chlorobenzenethiol can be condensed with o-halonitrobenzenes. researchgate.net The resulting 2-amino-2'-nitrodiphenylsulfide intermediate, upon N-formylation followed by treatment with a base, undergoes the Smiles rearrangement to yield the corresponding phenothiazine (B1677639). researchgate.net In cases where the halonitrobenzene partner is highly activated with multiple nitro groups, the rearrangement can occur in situ without the need for formylation. researchgate.net
Thianthrenes: Symmetrically substituted thianthrenes can be prepared via the base-catalyzed self-condensation of chloronitrobenzenethiol isomers. A notable example is the synthesis of 2,7-dinitrothianthrene, which is prepared through the cyclization of 2-chloro-5-nitrobenzenethiol. scispace.com This reaction highlights a straightforward method for creating the dibenzo researchgate.netclockss.orgdithiin ring system characteristic of thianthrenes. The resulting dinitro-substituted thianthrene (B1682798) serves as a versatile intermediate for further derivatization. scispace.com More advanced methods have also led to the synthesis of organothianthrenium salts, which are valuable precursors for a wide range of chemical transformations. semanticscholar.orgrsc.org
| Heterocycle | Precursor(s) | Key Reaction Type | Reference |
| Phenothiazine | 2-Amino-3-chlorobenzenethiol + Halonitrobenzene | Smiles Rearrangement | researchgate.net |
| Thianthrene | 2-Chloro-5-nitrobenzenethiol | Base-catalyzed Cyclization | scispace.com |
Functionalization of the Aromatic Ring System
The aromatic ring of this compound is amenable to further substitution, allowing for the fine-tuning of its electronic and steric properties.
The inherent reactivity of the aromatic ring is dictated by the existing chloro and nitro substituents. Both groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack. libretexts.org In this compound, this means the chlorine atom at position 3 is activated for displacement by a nucleophile. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org This allows for the introduction of various nucleophiles, such as alkoxides, amines, or other thiolates, in place of the chlorine atom.
Electrophilic Aromatic Substitution (EAS): Standard electrophilic substitutions like nitration, halogenation, or sulfonation are generally difficult due to the deactivating nature of the nitro and chloro groups. masterorganicchemistry.com If forced, substitution would be directed to the positions meta to the nitro group (positions 4 and 6). For example, chlorosulfonation has been successfully applied to related structures like o-chloronitrobenzene to introduce a sulfonyl chloride group, demonstrating the feasibility of such transformations under specific conditions. semanticscholar.org
Modern cross-coupling and C-H activation methodologies provide powerful tools for attaching alkyl and aryl groups to the aromatic core, thereby extending its conjugated system.
Cross-Coupling Reactions: The chloro substituent on the ring serves as a handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings could be employed to form new carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups, respectively.
C-H Functionalization: Recent advances have enabled the direct arylation and alkylation of C-H bonds, bypassing the need for pre-functionalized starting materials. nih.govnih.gov For a substrate like this compound, these methods could potentially target the C-H bonds at positions 4, 5, or 6, depending on the specific directing-group strategy and catalyst system employed. nih.gov This approach offers a streamlined route to complex, extended π-systems. nih.gov Furthermore, aryl thianthrenium salts, which can be derived from related precursors, are excellent substrates for transition-metal-catalyzed cross-coupling reactions to forge new C-C and C-heteroatom bonds. rsc.org
Development of Hybrid Molecules Incorporating the 3-Chloro-2-nitrophenylthio Moiety
The 3-chloro-2-nitrophenylthio unit can be incorporated as a key structural motif into larger, "hybrid" molecules designed for specific applications. The synthesis of these complex molecules leverages the reactivity of the thiol group as a potent nucleophile.
A prominent synthetic strategy involves the S-alkylation of the thiophenol or the nucleophilic aromatic substitution (SNAr) of a corresponding fluorinated precursor with a thiol. For example, 2-(4-chloro-2-nitrophenylthio)benzoate has been synthesized by reacting 4-chloro-1-fluoro-2-nitrobenzene with methyl 2-mercaptobenzoate. google.com This core structure has been further elaborated into more complex derivatives.
In one study, the related 2-(4-chloro-2-nitrophenylthio) moiety was built into a series of potential imaging agents. nih.gov The synthesis involved coupling various substituted phenols with 4-chloro-1-fluoro-2-nitrobenzene, followed by further chemical modifications. This work led to the preparation of complex molecules like 2-(4-Chloro-2-nitrophenylthio)-3-((dimethylamino)methyl)phenoxy)ethanol , demonstrating the successful integration of the chloro-nitrophenylthio scaffold into a larger, multi-functional molecular framework. nih.gov Such hybrid molecules combine the properties of different chemical classes to achieve novel functions. mdpi.commdpi.com
| Hybrid Molecule Example | Synthetic Precursors | Key Reaction | Reference |
| 2-(4-Chloro-2-nitrophenylthio)benzoate | 4-Chloro-1-fluoro-2-nitrobenzene + Methyl 2-mercaptobenzoate | Nucleophilic Aromatic Substitution | google.com |
| 2-(4-Chloro-2-nitrophenylthio)-3-((dimethylamino)methyl)phenoxy)ethanol | 4-Chloro-1-fluoro-2-nitrobenzene + Substituted Phenol | Nucleophilic Aromatic Substitution & further steps | nih.gov |
Structure-Reactivity and Structure-Property Relationships in Related Thiophenol Derivatives
Understanding the relationship between the molecular structure of thiophenol derivatives and their resulting chemical reactivity and physical properties is fundamental to designing new molecules and reactions.
The reactivity of substituted thiophenols is profoundly influenced by the electronic nature of the substituents on the aromatic ring. A systematic study on the dehydrogenation of para- and meta-substituted thiophenols on a copper surface revealed a clear dependence of the reaction rate on the substituent's chemical nature and position. nih.gov This relationship was successfully quantified using a linear free energy relationship, the Hammett equation, which yielded a positive reaction constant (ρ = 1.4). nih.gov This indicates that the reaction is favored by electron-withdrawing groups, which help to stabilize a negative charge that develops in the transition state.
In nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups, such as the nitro group in this compound, is crucial for activating the aromatic ring toward attack by a nucleophile. researchgate.net Structure-reactivity studies on these systems show that the rate of reaction is highly dependent on the nature of the nucleophile and the substituents on the aromatic electrophile. researchgate.net
Furthermore, structure-property relationship studies have been extended to more complex systems. For instance, investigations into N-acylsulfonamides and their bioisosteres demonstrate how subtle changes in structure can modulate key physicochemical properties. nih.gov Similarly, studies on liquid crystal thiols have shown how the number of aromatic rings and the position of flexible alkyl chains influence mesomorphic properties like transition temperatures and the types of phases formed (e.g., nematic, smectic). lew.ro These principles, which link molecular structure to macroscopic properties and chemical reactivity, are directly applicable to the design and synthesis of new functional molecules based on the this compound scaffold.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost. scispace.com It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the minimum energy state on the potential energy surface.
For 3-Chloro-2-nitrobenzenethiol, DFT calculations, typically using a functional like B3LYP or PBE0 combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry. rsc.orgunpatti.ac.id Studies on related nitroaromatic compounds show that the nitro group tends to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization, though steric hindrance from adjacent substituents can cause a slight twist. mdpi.com In this case, the bulky chlorine and thiol groups ortho to the nitro group would likely induce some torsional strain, leading to a slight dihedral angle between the NO2 plane and the ring. The orientation of the thiol (-SH) group is also critical, with its rotational barrier being relatively low.
The calculations would provide precise predictions for bond lengths, bond angles, and dihedral angles. While specific data for this compound is not prevalent in the literature, an illustrative table of expected geometric parameters can be constructed based on DFT studies of analogous compounds like chloronitrobenzenes and benzenethiols. unpatti.ac.idresearchgate.net
Interactive Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations. (Note: These are representative values based on similar structures, not specific experimental or published computational results for this exact molecule.)
| Parameter | Predicted Value | Justification based on Analogous Compounds |
| C-S Bond Length | ~1.77 Å | Typical for aryl thiols. |
| S-H Bond Length | ~1.35 Å | Standard for a thiol group. |
| C-Cl Bond Length | ~1.74 Å | Characteristic of a chlorine atom on an aromatic ring. |
| C-N Bond Length | ~1.47 Å | Influenced by the electron-withdrawing nitro group. |
| N-O Bond Length | ~1.23 Å | Average for a nitro group attached to a benzene ring. |
| C-NO2 Torsion Angle | 20-40° | Steric hindrance between ortho Cl and SH groups likely prevents full coplanarity. acs.org |
DFT calculations also yield the total electronic energy of the molecule, which is crucial for comparing the stability of different conformations or isomers and for calculating the thermodynamics of reactions. scispace.com
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). scispace.comresearchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. schrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For this compound, the electron-withdrawing nitro and chloro groups are expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The thiol group, being a weak electron-donating group, would raise the energy of the HOMO. The net effect is a moderately sized HOMO-LUMO gap, suggesting significant reactivity. unl.edu
Computational methods like DFT can accurately calculate the energies and visualize the spatial distribution of these frontier orbitals. researchgate.net In this compound, the LUMO is expected to be localized primarily over the nitrobenzene (B124822) ring system, particularly on the carbon atoms bearing the nitro and chloro groups, which are susceptible to nucleophilic attack. The HOMO would likely have significant contributions from the sulfur atom's lone pair electrons.
Interactive Table 2: Illustrative Frontier Orbital Energies for Substituted Benzenes. (Note: These values are hypothetical, intended to illustrate electronic trends. They are not specific published results.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.8 | -1.1 | 5.7 |
| Nitrobenzene | -7.5 | -2.8 | 4.7 |
| Chlorobenzene (B131634) | -7.1 | -1.5 | 5.6 |
| Benzenethiol | -6.5 | -1.3 | 5.2 |
| This compound | -7.3 | -3.1 | 4.2 |
Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is an invaluable tool for mapping the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify intermediates, products, and, most importantly, the transition states that connect them. diva-portal.org
For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the chlorine atom. mdpi.comamazonaws.com Theoretical calculations can elucidate the mechanism of such a reaction step-by-step. The process involves modeling the approach of a nucleophile (e.g., a methoxide (B1231860) ion) to the benzene ring. DFT calculations can determine the energy profile of this process, including the formation of a high-energy intermediate known as a Meisenheimer complex, and the subsequent expulsion of the chloride ion. amazonaws.com
The highest point on the energy profile corresponds to the transition state, and its energy determines the activation energy of the reaction. rsc.org Frequency analysis is performed on the optimized transition state geometry to confirm it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. amazonaws.comrsc.org Such analyses have been performed for similar reactions, like the substitution on p-chloronitrobenzene, providing a blueprint for how the pathway for this compound could be computationally explored. rsc.orgmdpi.com
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties, aiding in the identification and characterization of molecules. For this compound, DFT calculations can simulate its infrared (IR) spectrum. researchgate.net
By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrations would include the symmetric and asymmetric stretches of the nitro (NO2) group, the stretching of the thiol (S-H) bond, and the stretching of the carbon-chlorine (C-Cl) bond. Comparing the computed spectrum to an experimental one can confirm the molecule's structure. Theoretical calculations are often scaled by an empirical factor to better match experimental data due to approximations in the computational methods and the neglect of anharmonicity.
Interactive Table 3: Illustrative Predicted vs. Typical Experimental IR Frequencies (cm⁻¹). (Note: Predicted values are representative and would be obtained from a DFT frequency calculation.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| S-H Stretch | ~2560 | 2550-2600 |
| NO2 Asymmetric Stretch | ~1530 | 1500-1560 |
| NO2 Symmetric Stretch | ~1350 | 1335-1370 |
| C-Cl Stretch | ~750 | 600-800 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion of molecules over time. nih.gov MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. doi.org
An MD simulation of this compound would model the rotation around the C-S and C-N bonds, revealing the preferred conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might fit into a constrained environment like an enzyme's active site.
Furthermore, MD simulations can characterize the non-covalent intermolecular interactions that govern the substance's physical properties. mdpi.com For this compound, key interactions would include hydrogen bonding (where the thiol hydrogen acts as a donor and the nitro oxygens can act as acceptors) and dipole-dipole interactions arising from the polar C-Cl, C-N, and S-H bonds. In a condensed phase, these interactions dictate the molecule's packing in a crystal or its solvation properties. mdpi.com
In Silico Design of Novel Derivatives with Tailored Reactivity Profiles
A significant advantage of computational chemistry is the ability to perform in silico (computer-based) design of new molecules. nih.govnih.gov By starting with the scaffold of this compound, researchers can computationally introduce various functional groups at different positions on the benzene ring and predict the resulting properties. researchgate.net
For instance, one could aim to fine-tune the molecule's electronic properties to enhance a specific type of reactivity. By systematically replacing the chlorine atom with other halogens or adding electron-donating or electron-withdrawing groups at other positions, it is possible to modulate the HOMO-LUMO gap. nih.gov A smaller gap might be desirable for applications requiring higher reactivity, while a larger gap would confer greater stability. This computational pre-screening allows for the rational design of derivatives with tailored reactivity, electronic, or spectroscopic profiles, focusing experimental efforts on only the most promising candidates. nih.govmdpi.com
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy provides information about the chemical environment of protons. For 3-Chloro-2-nitrobenzenethiol, the spectrum is expected to show distinct signals for the three aromatic protons and the thiol proton. The electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) groups deshields adjacent protons, shifting their signals downfield. The thiol proton (-SH) signal is typically a singlet, though its chemical shift can be variable.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Six unique signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bonded directly to the electronegative nitro and chlorine groups, as well as the sulfur atom, will exhibit characteristic downfield shifts.
Table 6.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.2 - 8.0 | Multiplet |
| Thiol-SH | 3.5 - 4.5 | Singlet |
| Aromatic-C | 115 - 150 | - |
| C-S | ~130 | - |
| C-Cl | ~135 | - |
| C-NO₂ | ~148 | - |
Note: Values are predictive and based on substituent effects in analogous structures.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. princeton.edu For this compound, COSY would establish the connectivity between the three neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. columbia.eduemerypharma.com This technique would definitively link each of the three aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two to three bonds. columbia.edu This is particularly vital for identifying quaternary carbons (those without attached protons). scribd.com For instance, protons on the aromatic ring would show correlations to the carbons bearing the -Cl, -NO₂, and -SH groups, allowing for their unambiguous assignment. columbia.eduemerypharma.com
Table 6.2: Expected Key HMBC Correlations for Structural Assignment
| Proton (Position) | Correlates to Carbon (Position) | Number of Bonds |
|---|---|---|
| H-4 | C-2, C-6, C-5 | 2, 2, 3 |
| H-5 | C-3, C-1, C-4, C-6 | 2, 3, 2, 3 |
| H-6 | C-2, C-4, C-1 | 2, 2, 3 |
Note: Numbering assumes C1-SH, C2-NO₂, C3-Cl.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the key functional groups each produce distinct signals:
Nitro Group (NO₂): Strong, characteristic stretching vibrations are expected for the N-O bonds. These typically appear as two distinct bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.
Thiol Group (S-H): A weak absorption band for the S-H stretch is anticipated in the region of 2550-2600 cm⁻¹. Its weakness can sometimes make it difficult to identify.
Aromatic Ring: C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.
C-Cl Bond: The carbon-chlorine stretch typically appears in the fingerprint region, between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information and is particularly useful for identifying symmetric vibrations and the S-H bond, which can be weak in the IR spectrum. researchgate.net
Table 6.3: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Thiol S-H | Stretch | 2550 - 2600 | Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Nitro N=O | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro N=O | Symmetric Stretch | 1335 - 1370 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The nitro group attached to the benzene (B151609) ring acts as a powerful chromophore. Expected absorptions include π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms. The presence of the chlorine and thiol groups as auxochromes is expected to shift these absorption maxima. For related structures like 3-chloro-2-nitrobenzamide, absorption bands are noted around 260 nm and 310 nm, which can serve as an estimate.
Table 6.4: Predicted UV-Vis Absorption Data
| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π → π* | ~260 | Nitro-substituted benzene ring |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. For this compound (C₆H₄ClNO₂S), the molecular ion peak [M]⁺ would be observed. A crucial feature would be the isotopic pattern caused by the chlorine atom: there will be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net
The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely include the loss of the nitro group (NO₂), the thiol radical (•SH), or a chlorine radical (•Cl).
Table 6.5: Mass Spectrometry Data
| Parameter | Information |
|---|---|
| Molecular Formula | C₆H₄ClNO₂S |
| Exact Mass | 188.96 g/mol |
| Molecular Ion | [M]⁺ at m/z ≈ 189 and [M+2]⁺ at m/z ≈ 191 (ratio ~3:1) |
X-ray Crystallography for Solid-State Molecular Structure Determination
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. For this compound, crystallography would confirm the substitution pattern on the benzene ring and reveal the planarity of the molecule. It would also detail the orientation of the nitro and thiol groups relative to the ring and to each other. Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as potential hydrogen bonding (e.g., S-H···O) or π-π stacking between aromatic rings, which govern the solid-state architecture. researchgate.netmdpi.com
Table 6.6: Structural Parameters from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, C-N, C-Cl). |
| Bond Angles | Angles between adjacent bonds (e.g., S-C1-C2). |
| Torsional Angles | Dihedral angles defining the orientation of substituents. |
Surface-Enhanced Raman Scattering (SERS) and X-ray Photoelectron Spectroscopy (XPS) for Interface Studies
Advanced spectroscopic techniques are crucial for elucidating the behavior of molecules at interfaces, providing insights into adsorption, orientation, and chemical transformations. For a compound like this compound, which possesses multiple functional groups capable of interacting with surfaces, Surface-Enhanced Raman Scattering (SERS) and X-ray Photoelectron Spectroscopy (XPS) are particularly powerful analytical tools. While specific research focusing exclusively on the SERS and XPS of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies on analogous substituted thiophenols, particularly nitrobenzenethiol isomers.
Surface-Enhanced Raman Scattering (SERS)
SERS is a highly sensitive vibrational spectroscopy technique that provides detailed chemical and structural information of molecules adsorbed on or near the surface of plasmonic nanostructures, such as those of gold and silver. edinst.com The enhancement of the Raman signal can be several orders of magnitude, enabling the detection of even single molecules. edinst.com This enhancement arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance and a chemical enhancement involving charge-transfer between the molecule and the substrate. nih.gov
For aromatic thiols like this compound, adsorption on a metal surface, typically occurs through the formation of a strong covalent bond between the sulfur atom of the thiol group and the metal. This interaction is often confirmed in SERS studies of similar molecules by the disappearance or significant weakening of the S-H stretching band that would be present in the normal Raman spectrum of the free molecule. researchgate.net
The orientation of the adsorbed this compound molecule on the surface would significantly influence the relative intensities of the observed SERS bands. According to the SERS surface selection rules, vibrational modes with a component of the polarizability change perpendicular to the surface will be most strongly enhanced. nih.gov Therefore, the intensities of the ring breathing and stretching modes, as well as the vibrations associated with the nitro and chloro substituents, would provide clues about the molecule's orientation.
Studies on related molecules, such as 4-nitrobenzenethiol, have shown that the nitro group can also interact with the metal surface, influencing the adsorption geometry and the resulting SERS spectrum. researchgate.netresearchgate.net Furthermore, plasmon-induced chemical reactions have been observed for nitro-aromatic compounds on SERS substrates, where the nitro group can be reduced to an amino group or other species under laser irradiation. researchgate.net Similar reactivity could be anticipated for this compound, and SERS would be an ideal technique to monitor such surface reactions in real-time.
A representative SERS spectrum of this compound adsorbed on a silver nanoparticle surface would be expected to show characteristic peaks for the substituted benzene ring. The table below presents plausible SERS bands and their assignments, based on data from analogous compounds.
Table 1: Representative SERS Spectral Data for this compound on a Silver Substrate
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| ~1570 | C-C stretching mode of the benzene ring | Strong |
| ~1340 | Symmetric stretching of the NO₂ group | Strong |
| ~1100 | C-H in-plane bending | Medium |
| ~1080 | Ring breathing mode | Strong |
| ~850 | C-N stretching | Medium |
| ~700 | C-Cl stretching | Medium to Weak |
| ~350 | Ag-S stretching | Medium |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface. wikipedia.org It works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are ejected. wikipedia.org
For this compound adsorbed on a metal surface, XPS can confirm the presence of all constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, Chlorine, and Sulfur) and the substrate metal. More importantly, high-resolution XPS scans of the individual elemental regions can reveal the chemical bonding environment.
The S 2p spectrum is particularly informative for thiols. The binding energy of the S 2p core level would be indicative of the formation of a thiolate bond (M-S) with the metal substrate. A shift in the binding energy compared to the free molecule's S 2p signal would confirm chemisorption.
The N 1s spectrum would provide information about the nitro group. The binding energy of the N 1s core level can indicate if the nitro group is involved in any chemical transformations, such as reduction to an amino group, which would result in a significant shift to a lower binding energy. researchgate.net Similarly, the Cl 2p spectrum would confirm the presence of the chloro substituent and its chemical state. The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as C-C, C-N, and C-Cl bonds.
The following table summarizes the expected binding energies for the key elements in this compound when adsorbed on a gold surface, based on typical values for similar organic adsorbates.
Table 2: Representative XPS Binding Energy Data for this compound on a Gold Substrate
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Sulfur | S 2p | ~162.5 | Confirmation of thiolate bond (Au-S) formation. |
| Nitrogen | N 1s | ~405.8 | Indicates the presence of the nitro (NO₂) group. |
| Chlorine | Cl 2p | ~200.5 | Confirms the C-Cl bond. |
| Carbon | C 1s | ~284.8 (C-C), ~286.0 (C-N/C-Cl) | Differentiates carbon atoms in various chemical environments. |
| Oxygen | O 1s | ~532.5 | Corresponds to the oxygen atoms in the nitro group. |
| Gold | Au 4f | ~84.0 (Au 4f₇/₂) | Signal from the underlying substrate. |
Future Research Directions and Unexplored Avenues
Novel Synthetic Approaches for Enhanced Sustainability and Efficiency
The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research should focus on moving beyond traditional methods to greener alternatives for the synthesis and derivatization of 3-Chloro-2-nitrobenzenethiol and related compounds.
Key research avenues include:
Metal-Free Catalysis : Exploring metal-free catalytic systems for key transformations can reduce environmental impact. For instance, the oxidation of the thiol group to sulfonyl halides, which are valuable synthetic intermediates, can be achieved using an environmentally benign, metal-free method with oxygen as the terminal oxidant. rsc.orgresearchgate.net This approach uses ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxide catalysts in a redox cycle. rsc.orgresearchgate.net
Biocatalytic Routes : The use of enzymes for the reduction of the nitro group offers high selectivity under mild conditions, presenting a green alternative to heavy metal reductants. mdpi.com Research into nitroreductases could yield processes that selectively reduce the nitro group without affecting the chloro or thiol functionalities. mdpi.com
Alternative Solvents : Replacing volatile organic solvents with greener options like water, supercritical CO2, or ionic liquids is crucial. matanginicollege.ac.in Water, being cheap and non-polluting, is an ideal medium for many reactions, including microwave-assisted and biocatalytic processes. matanginicollege.ac.in
| Sustainable Approach | Key Technology/Reagent | Potential Advantage | Relevant Research Finding |
|---|---|---|---|
| Metal-Free Thiol Oxidation | Ammonium Nitrate, O₂ (as terminal oxidant) | Avoids heavy metal waste, uses a cheap oxidant. | An environmentally benign, metal-free synthesis of sulfonyl chlorides and bromides from various thiols has been developed. rsc.orgresearchgate.net |
| Biocatalytic Nitro Reduction | Nitroreductase Enzymes | High chemoselectivity, mild reaction conditions, reduced by-products. | Bacterial nitroreductases catalyze the NAD(P)H-dependent reduction of nitroaromatics to amino products. mdpi.com |
| Green Solvent Systems | Water, Supercritical CO₂, Ionic Liquids | Reduced toxicity, environmental pollution, and flammability. | Supercritical CO₂ is a non-toxic, non-flammable solvent for chemical extraction and reactions. matanginicollege.ac.in |
Investigation of Organometallic Chemistry Involving the Thiol Group and Halogenated Aromatic Ring
The thiol and chloro-substituted aromatic ring are prime sites for organometallic transformations. Future work should delve into the coordination chemistry and catalytic functionalization of these groups. The development of transition-metal-catalyzed coupling reactions has provided new methods for synthesizing phenols and aryl thiols from aryl halides. beilstein-journals.org
Potential research directions include:
Cross-Coupling Reactions : The C-Cl bond can be a handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination to introduce new carbon-carbon or carbon-nitrogen bonds. This would create a library of derivatives from a common intermediate. researchgate.net
C-S Bond Formation : Investigating dual-catalytic systems, such as combining an iridium-based photosensitizer with a nickel catalyst, could enable novel C-S bond-forming protocols to couple the thiol group with various (hetero)aryl iodides. nih.gov
Coordination Chemistry : The thiol group can act as a ligand for various transition metals. Studying the synthesis and reactivity of metal complexes of this compound could lead to new catalysts where the electronic properties are tuned by the nitro and chloro substituents. Polymer-supported phosphine (B1218219) ligands, for example, have been successfully used to immobilize metal complexes, which aids in catalyst separation and reuse. rsc.org
Exploration of Photoredox Catalysis and Electrosynthesis in Transformational Chemistry
Photoredox catalysis and electrosynthesis are powerful technologies that use light or electricity to drive chemical reactions under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. nih.govresearchgate.net
Unexplored avenues in this area are:
Selective Nitro Group Reduction : Photocatalysis offers a promising route for the selective reduction of the nitroaromatic group. uj.edu.pl For example, tailored TiO₂ crystals have shown a strong relationship between the type of exposed crystal facets and their photoactivity in reducing substituted nitroaromatic compounds. uj.edu.pl The combination of photocatalysis with flow chemistry can further enhance efficiency and scalability. researchgate.net
Thiol-Ene/Yne Reactions : The thiol group can participate in radical-based thiol-ene or thiol-yne "click" reactions initiated by photoredox catalysis, allowing for the efficient covalent attachment of the molecule to polymers or other substrates.
Electrochemical Derivatization : The electrochemical oxidation or reduction of the molecule could lead to novel transformations. For instance, electrochemical oxidation of similar aminothiophenol monolayers can induce radical-radical coupling to form dimers. acs.org Investigating the electrochemical behavior of this compound could uncover new dimerization or polymerization pathways.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
Flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. researchgate.netacs.org Integrating the synthesis and derivatization of this compound into continuous flow platforms is a key direction for enabling its practical application.
Future research should focus on:
Multi-step Flow Synthesis : Developing telescoped, multi-step flow processes where the crude product from one step is directly used in the next without intermediate workup or purification. rsc.org This has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs). rsc.orgresearchgate.net For example, a sequential process could involve a cross-coupling reaction followed by a nitro group reduction in a continuous-flow system. rsc.org
Automated Optimization : Using automated flow synthesis platforms to rapidly screen reaction conditions (e.g., temperature, residence time, catalyst loading) to optimize the synthesis of derivatives. rsc.org
Safe Handling of Hazardous Intermediates : Flow reactors are ideal for handling hazardous reagents or intermediates by generating and consuming them in situ, minimizing risk. researchgate.net This would be particularly relevant for reactions involving potentially unstable diazonium intermediates or energetic nitro compounds.
| Flow Chemistry Application | Key Advantage | Example System |
|---|---|---|
| Scalable Hydrogenation | Improved safety, better process control, high throughput. | Selective hydrogenation of halogenated nitroaromatics has been successfully transferred from batch to continuous flow reactors. researchgate.net |
| Multi-step API Synthesis | Reduced manual handling, process intensification, faster development. | Automated, reconfigurable systems have been built for the on-demand synthesis of several APIs. researchgate.net |
| Photochemistry in Flow | Uniform light distribution, efficient photon usage, scalability. | Flow photoreactors combined with LED light sources offer improved safety and efficiency for photochemical transformations. researchgate.net |
Advanced Materials Science Applications of Thiophenol Derivatives (e.g., Polymer Chemistry, Self-Assembled Monolayers)
Thiophenol derivatives are fundamental building blocks for advanced materials due to the ability of the thiol group to form strong bonds with metal surfaces, particularly gold. diva-portal.orgresearchgate.net
Promising areas for future materials research include:
Self-Assembled Monolayers (SAMs) : The thiol group allows this compound to form SAMs on gold and other metal surfaces. mdpi.com The presence of the chloro and nitro groups would significantly alter the electronic properties, hydrophobicity, and packing density of the monolayer compared to simple thiophenol. mdpi.com These modified surfaces could be investigated for applications in corrosion protection, molecular electronics, and sensing. cecri.res.in
Functional Polymers : The molecule can be incorporated into polymers either as a monomer or as a pendant group. The thiol group can be used as an anchor point for polymerization or for post-polymerization modification. Biomedical polymers containing thiols are used to form hydrogels for applications like drug delivery and tissue engineering. sigmaaldrich.com
Nanoparticle Functionalization : The thiol group can be used to functionalize the surface of nanoparticles (e.g., gold, quantum dots), imparting new properties to them. The nitro and chloro groups could then be used for further chemical transformations or to tune the inter-particle interactions.
| Material Application | Key Feature of Thiophenol Derivative | Potential Functionality |
|---|---|---|
| Self-Assembled Monolayers (SAMs) | Strong Au-S bond formation. researchgate.net | Corrosion inhibition, molecular rectifiers, chemical sensors. mdpi.comcecri.res.in |
| Functional Polymers | Reactive thiol group for polymerization or modification. sigmaaldrich.com | Biocompatible hydrogels, redox-active polymers, high refractive index materials. |
| Surface Modification | Versatile handles (thiol, chloro, nitro) for covalent attachment. | Creating surfaces with tailored wettability, electronic properties, and bio-compatibility. |
Theoretical Studies on Complex Reaction Networks and Catalytic Cycles
Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and the properties of intermediates that are often difficult to study experimentally.
Future theoretical work should focus on:
Mechanism Elucidation : Using Density Functional Theory (DFT) and other computational methods to model the reaction pathways for the synthesis and derivatization of this compound. This can help distinguish between competing mechanisms, such as in the iron-catalyzed reduction of nitro compounds. acs.orgacs.org
Predictive Modeling : Computationally screening potential catalysts for transformations like cross-coupling or nitro reduction to predict which will have the highest activity and selectivity, thereby guiding experimental efforts.
SAM Structure Simulation : Modeling the formation and structure of self-assembled monolayers of this compound on metal surfaces to predict their packing density, molecular orientation, and electronic structure. diva-portal.org This can accelerate the design of functional surfaces for electronic and sensing applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
